1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the class of dihydro-1H-pyrrol-2-one derivatives, characterized by a five-membered lactam ring fused with a thiazole moiety and substituted aromatic groups. Its structure features a 5-acetyl-4-methylthiazole group at position 1, a 4-ethylphenyl group at position 5, a hydroxyl group at position 3, and a 4-methoxybenzoyl substituent at position 2.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(4E)-1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O5S/c1-5-16-6-8-17(9-7-16)21-20(22(30)18-10-12-19(33-4)13-11-18)23(31)25(32)28(21)26-27-14(2)24(34-26)15(3)29/h6-13,21,30H,5H2,1-4H3/b22-20+ |
InChI Key |
WRNVGUJGDLGRHN-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of antitumor and anticonvulsant research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 522.7 g/mol. The structural complexity includes a thiazole ring, which is known for its pharmacological relevance.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties . For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity, suggesting that structural modifications can lead to increased efficacy against cancer cells .
Anticonvulsant Activity
Thiazole-based compounds have also been evaluated for their anticonvulsant activity . In one study, various thiazole derivatives were tested for their ability to inhibit seizures induced by pentylenetetrazol (PTZ). The compound exhibited promising results in reducing seizure duration and frequency:
| Compound | Seizure Model | Effective Dose (ED50) |
|---|---|---|
| Compound C | PTZ-induced seizures | 15 mg/kg |
| Compound D | PTZ-induced seizures | 12 mg/kg |
This suggests that modifications in the thiazole structure can influence anticonvulsant properties significantly .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, thiazole derivatives often act as inhibitors of key enzymes or proteins involved in tumor progression or seizure pathways:
- CDK9 Inhibition : Some thiazole compounds have been reported to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .
- Bcl-2 Interaction : Molecular dynamics simulations indicate that certain thiazole derivatives interact with the Bcl-2 protein, a critical player in apoptosis regulation, enhancing their anticancer potential .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical and preclinical settings:
- Case Study on Antitumor Activity : A study demonstrated that a thiazole derivative significantly reduced tumor growth in a mouse model of melanoma when administered at specific dosages over a defined period.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of thiazole-based compounds in patients with refractory epilepsy, showing promising preliminary results.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiazole derivatives have shown promising anticancer properties. Research indicates that compounds with thiazole integration can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that thiazole-linked pyrrolidinones can inhibit the growth of human glioblastoma and melanoma cells, suggesting potential for development as anticancer agents .
-
Anticonvulsant Properties
- The compound's structural features may contribute to anticonvulsant activity. Thiazole derivatives have been synthesized and tested for their ability to protect against seizures in animal models. One study highlighted the synthesis of thiazole-integrated pyrrolidinones that displayed significant anticonvulsant effects, indicating a potential therapeutic application in epilepsy .
-
Antimicrobial Activity
- Compounds containing thiazole rings have been reported to possess antibacterial and antifungal properties. The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy of these thiazole derivatives. Research has shown that certain thiazole-based compounds can inhibit the growth of pathogenic bacteria and fungi .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from simpler thiazole precursors. The structure-activity relationship studies reveal that modifications on the thiazole and pyrrolidinone rings can significantly affect biological activity. For example, the introduction of methoxy or chloro groups has been associated with enhanced potency against specific cancer cell lines .
Case Study 1: Anticancer Screening
A recent study evaluated a series of thiazole-integrated pyrrolidinones against various cancer cell lines including U251 (glioblastoma) and WM793 (melanoma). The results indicated that certain analogues exhibited IC50 values in the range of 10–30 µM, demonstrating their potential as effective anticancer agents .
Case Study 2: Anticonvulsant Activity
In another investigation, a novel series of thiazole-bearing compounds were tested for anticonvulsant activity using the maximal electroshock (MES) test. One compound showed a median effective dose (ED50) significantly lower than standard anticonvulsants, suggesting its potential for further development in epilepsy treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, focusing on substituent effects, synthetic yields, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The 4-methoxybenzoyl group in the target compound may improve membrane permeability compared to the 4-methylbenzoyl group in compound 20 , as methoxy groups often enhance lipophilicity.
- Thiazole and thiadiazole moieties (e.g., in ) are associated with antimicrobial properties, suggesting the target compound could share similar activity .
Synthetic Accessibility :
- Analogous compounds (e.g., 20 in ) are synthesized via condensation of substituted benzaldehydes with thiazole precursors, achieving moderate yields (62%). The target compound’s synthesis likely follows a similar pathway but may require optimized conditions due to steric hindrance from the acetyl group.
Structural Stability :
- Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit triclinic crystal packing with P-1 symmetry, stabilized by intramolecular hydrogen bonds. The target compound’s hydroxyl and methoxy groups may facilitate similar intermolecular interactions, enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
